![molecular formula C11H8BrFN4O3 B3747291 N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3747291.png)
N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as BAY 43-9006 or Sorafenib, which is a drug used to treat certain types of cancer. However,
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves the inhibition of several kinases, including RAF kinases, VEGFR-2, and PDGFR-β. This inhibition leads to the suppression of cell growth, proliferation, and survival, which is beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the suppression of cell growth and proliferation, and the induction of apoptosis. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments, including its ability to inhibit several kinases, its specificity for certain types of cancer cells, and its potential for use in combination with other drugs. However, this compound also has some limitations, including its potential toxicity and its limited efficacy in certain types of cancer cells.
Zukünftige Richtungen
There are several future directions for the research of N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide, including the development of more specific and potent inhibitors, the identification of new targets for this compound, and the investigation of its potential applications in other diseases, such as Alzheimer's disease and diabetes. Additionally, the combination of this compound with other drugs may also be explored to enhance its efficacy and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in various research fields, including cancer, inflammation, and angiogenesis. This compound has been shown to inhibit the activity of several kinases, including RAF kinases, VEGFR-2, and PDGFR-β, which are involved in the regulation of cell growth, proliferation, and survival.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN4O3/c12-7-1-2-9(8(13)5-7)14-11(18)6-16-4-3-10(15-16)17(19)20/h1-5H,6H2,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDLTESSWPCKNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.